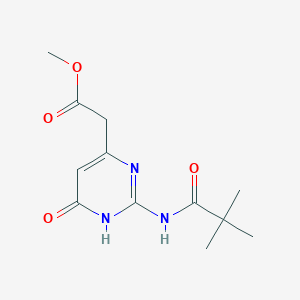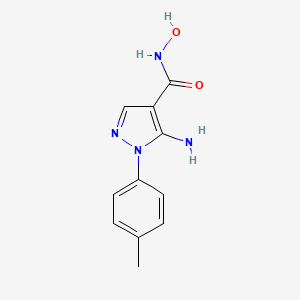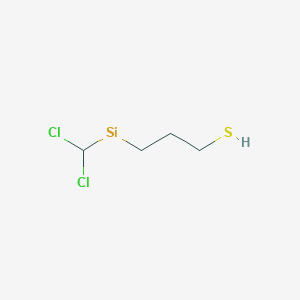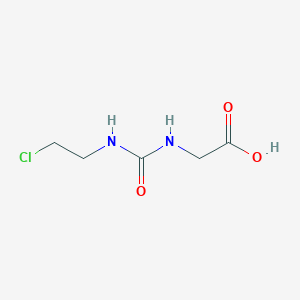
3-Phenylbutyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylbutyl prop-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenyl group attached to a butyl chain, which is further connected to a prop-2-enoate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbutyl prop-2-enoate typically involves the esterification of 3-phenylbutanol with prop-2-enoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, washed with water, and purified by distillation to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process involves the esterification of large quantities of 3-phenylbutanol and prop-2-enoic acid, followed by purification steps such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylbutyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Phenylbutanoic acid
Reduction: 3-Phenylbutanol
Substitution: Various esters and amides depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Phenylbutyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of 3-Phenylbutyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-phenylprop-2-enoate: Similar structure but with a methyl group instead of a butyl group.
Ethyl 3-phenylprop-2-enoate: Similar structure but with an ethyl group instead of a butyl group.
3-Phenylprop-2-enal: Contains an aldehyde group instead of an ester group.
Uniqueness
3-Phenylbutyl prop-2-enoate is unique due to its specific combination of a phenyl group, a butyl chain, and a prop-2-enoate group. This combination imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
88465-92-3 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-phenylbutyl prop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-13(14)15-10-9-11(2)12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 |
Clave InChI |
RZHYZKCBGLQLKY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide](/img/structure/B14401378.png)




![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)
![Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B14401412.png)

![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)


![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)
![6-[(Propan-2-yl)amino]hexanenitrile](/img/structure/B14401453.png)
